molecular formula C26H31N3O4 B2626521 Methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252852-76-8

Methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2626521
CAS No.: 1252852-76-8
M. Wt: 449.551
InChI Key: BPAJSTOEIFTQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by:

  • Position 4: A 3-methoxyphenyl group, which introduces electron-donating methoxy substituents to the aromatic ring.
  • Position 5: A methyl ester carboxylate, common in DHPM scaffolds for enhancing solubility and bioactivity.

DHPM derivatives are renowned for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The structural complexity of this compound suggests tailored interactions with biological targets, particularly enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

IUPAC Name

methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-32-21-10-6-9-20(16-21)24-23(25(30)33-2)22(27-26(31)28-24)17-29-13-11-19(12-14-29)15-18-7-4-3-5-8-18/h3-10,16,19,24H,11-15,17H2,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAJSTOEIFTQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrimidine core, a methoxyphenyl group, and a piperidine moiety. These structural elements contribute to its biological activity and interaction with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the dopaminergic and serotonergic systems. The presence of the benzylpiperidine moiety suggests potential interactions with receptors involved in mood regulation and neuropharmacology.

Biological Activity

1. Antidepressant Effects:
Studies have shown that derivatives of piperidine can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter levels, particularly serotonin and norepinephrine .

2. Analgesic Properties:
Compounds similar to this tetrahydropyrimidine derivative have been investigated for their analgesic properties. They may act on opioid receptors or modulate pain pathways through serotonergic mechanisms .

3. Antimicrobial Activity:
Preliminary studies suggest that related compounds possess antimicrobial properties against various pathogens. The effectiveness is often linked to the lipophilicity of the compound, which enhances membrane penetration .

Case Studies

  • Antidepressant Activity:
    • A study involving similar piperidine derivatives demonstrated significant reductions in depressive behaviors in rodent models when administered at specific dosages .
    • The compound's efficacy was compared to established antidepressants like fluoxetine.
  • Analgesic Studies:
    • In a controlled trial, another derivative showed comparable analgesic effects to morphine but with a lower side effect profile .
    • The study highlighted the importance of the piperidine structure in enhancing analgesic potency.
  • Antimicrobial Testing:
    • Laboratory tests indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
    • The minimum inhibitory concentration (MIC) values were determined, suggesting potential for development into therapeutic agents.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntidepressantReduced depressive behaviors
AnalgesicComparable efficacy to morphine
AntimicrobialModerate activity against bacteria

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C26H35N3O2C_{26}H_{35}N_{3}O_{2} and a molecular weight of approximately 421.6 g/mol. Its structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

Antidepressant Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit antidepressant-like effects. The compound's structural similarity to known antidepressants suggests it may interact with neurotransmitter systems such as serotonin and norepinephrine, potentially alleviating symptoms of depression .

Antinociceptive Effects

Research has demonstrated that compounds similar to methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can exhibit significant antinociceptive properties. In animal models, these compounds have shown efficacy in reducing pain responses, indicating potential use in pain management therapies .

Anticancer Properties

The compound has been investigated for its anticancer properties. A study highlighted its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The Biginelli reaction has been utilized in synthesizing related compounds with enhanced anticancer activity .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant effects of similar tetrahydropyrimidine derivatives in rodent models. The results indicated that these compounds significantly reduced depressive-like behaviors compared to control groups .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, this compound was tested against various cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth and induction of apoptosis in treated cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 4

The 3-methoxyphenyl group distinguishes the target compound from analogs:

  • Methyl 6-methyl-4-phenyl-DHPM-5-carboxylate (): Lacks methoxy and benzylpiperidine groups, reducing steric bulk and electronic modulation. Simpler phenyl substitution may limit π-π stacking efficiency compared to 3-methoxyphenyl .
  • Methyl 4-(2,4-dichlorophenyl)-DHPM-5-carboxylate (): Electron-withdrawing chlorine atoms increase electrophilicity, contrasting with the electron-donating methoxy group in the target compound. This may alter binding kinetics in enzymatic assays .
Table 1: Position 4 Substituent Impact
Compound Position 4 Group Electronic Effect Biological Implication
Target Compound 3-Methoxyphenyl Electron-donating Enhanced π-π interactions
Phenyl Neutral Reduced polarity
2,4-Dichlorophenyl Electron-withdrawing Increased electrophilicity
4-Oxochromen-3-yl Conjugated system Potential antioxidant activity

Substituent Variations at Position 6

The [(4-benzylpiperidin-1-yl)methyl] group at position 6 is unique among the evidence:

  • Methyl 6-methoxycarbonylmethyl-DHPM-5-carboxylate (): A methoxycarbonylmethyl group introduces polar ester functionality, contrasting with the lipophilic benzylpiperidine in the target compound .
  • Ethyl 6-methyl-3-(2-methylprop-1-enyl)-DHPM-5-carboxylate (): An alkenyl substituent may confer rigidity, altering conformational flexibility compared to the piperidine’s rotatable bonds .
Table 2: Position 6 Substituent Impact
Compound Position 6 Group Lipophilicity (LogP)* Pharmacokinetic Implication
Target Compound [(4-Benzylpiperidin-1-yl)methyl] High (~3.5) Enhanced CNS penetration
Methyl Low (~1.2) Higher aqueous solubility
Methoxycarbonylmethyl Moderate (~2.0) Balanced solubility/permeability
2-Methylprop-1-enyl Moderate (~2.5) Conformational rigidity

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Answer : The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea derivatives. Cyclization strategies, as described in dihydropyrimidinone synthesis (e.g., using thioureas or substituted aldehydes), are critical for regioselectivity . Optimize reaction temperature (typically 80–100°C), solvent (ethanol or acetic acid), and catalyst (e.g., HCl or Lewis acids). Post-synthetic modifications, such as benzylpiperidine substitution, require careful control of stoichiometry and reaction time to avoid side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : Use single-crystal X-ray diffraction to resolve the 3D structure, particularly for verifying substituent positions (e.g., benzylpiperidine orientation) . Complement this with ¹H/¹³C NMR to confirm proton environments (e.g., methoxyphenyl protons at δ 6.91–7.20 ppm, methyl groups at δ 2.27–3.48 ppm) . High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are essential for purity validation.

Q. What are the solubility and formulation strategies for in vitro assays?

  • Answer : The compound’s low solubility in aqueous buffers (due to hydrophobic benzyl and methoxyphenyl groups) necessitates DMSO stock solutions. For in vitro studies, prepare working concentrations in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity. Sonication or heating (40–50°C) may improve dispersion .

Advanced Research Questions

Q. How can regioselectivity in substitution patterns (e.g., benzylpiperidine vs. methoxyphenyl groups) be analyzed during synthesis?

  • Answer : Regioselectivity is influenced by steric and electronic factors. For example, electron-donating groups (e.g., methoxy) on the phenyl ring enhance reactivity at the 4-position of the dihydropyrimidine core. Use DFT calculations to model charge distribution and predict substitution sites. Experimentally, vary aldehyde substituents (e.g., 4-bromo-2-hydroxybenzaldehyde vs. 3-methoxyphenyl) and monitor product distribution via TLC/LC-MS .

Q. What structure-activity relationships (SAR) have been observed in related dihydropyrimidinones for antibacterial or antitumor activity?

  • Answer : Substitutions at the 4- and 6-positions significantly impact bioactivity. For instance:

  • 4-(3-Methoxyphenyl) : Enhances lipophilicity, improving membrane permeability .
  • 6-[(4-Benzylpiperidin-1-yl)methyl] : Modulates target binding (e.g., enzyme inhibition via piperidine interactions) .
  • 2-Oxo group : Critical for hydrogen bonding with biological targets . Comparative studies show that halogenated derivatives (e.g., 4-bromo) exhibit stronger antibacterial activity .

Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across studies)?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum content) or compound stability. Standardize protocols:

  • Use identical cell lines and passage numbers.
  • Validate compound stability in assay media via LC-MS .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

Q. What computational tools are recommended for predicting target interactions or pharmacokinetic properties?

  • Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., kinases or bacterial enzymes). For ADMET predictions, use SwissADME or pkCSM to assess logP (target ~3.5), BBB permeability, and CYP450 inhibition. DFT-based calculations (Gaussian) can elucidate electronic properties influencing reactivity .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer : Store lyophilized powder at −20°C in airtight containers with desiccants to prevent hydrolysis of the ester or lactam groups. In solution (DMSO), avoid repeated freeze-thaw cycles; stability declines after 2 weeks. Monitor degradation via HPLC .

Methodological Notes

  • Synthetic References : Biginelli reaction protocols , X-ray crystallography , and NMR characterization .
  • Biological Assays : Antibacterial studies via MIC determination , cytotoxicity assays (MTT) .
  • Safety : Follow GHS guidelines for handling (P201, P210 codes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.